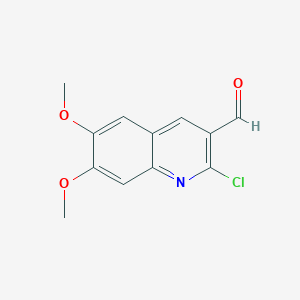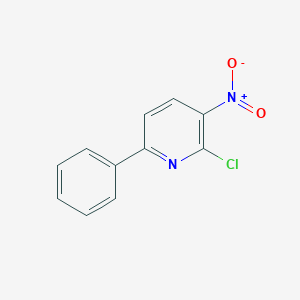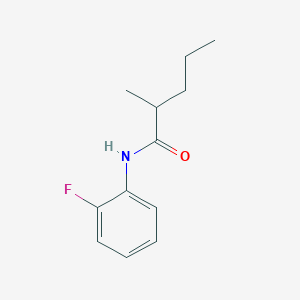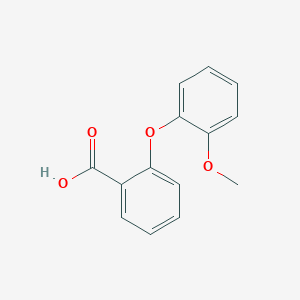![molecular formula C20H23ClN2OS B187363 7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 5086-68-0](/img/structure/B187363.png)
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TBHP and is synthesized using a specific method. In
Mécanisme D'action
The mechanism of action of TBHP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. TBHP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. TBHP has also been shown to inhibit the activity of the proteasome, a cellular complex that plays a role in protein degradation. Additionally, TBHP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
TBHP has been shown to have several biochemical and physiological effects. In vitro studies have shown that TBHP inhibits the growth of cancer cells and reduces inflammation. TBHP has also been shown to induce the expression of genes that play a role in cellular defense against oxidative stress. In vivo studies have shown that TBHP can reduce inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
TBHP has several advantages for lab experiments. This compound is stable and soluble in organic solvents, which makes it easy to use in experiments. Additionally, TBHP has been shown to have low toxicity in animal models. However, TBHP has some limitations for lab experiments. This compound is not water-soluble, which can make it difficult to use in certain experiments. Additionally, TBHP has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for TBHP research. One area of interest is the development of TBHP-based drug delivery systems. TBHP has been shown to penetrate cell membranes, which makes it a promising candidate for drug delivery. Additionally, TBHP has been shown to have anti-cancer properties, so further research is needed to explore its potential as an anti-cancer drug. Another area of interest is the development of TBHP analogs with improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of TBHP and its potential therapeutic applications.
Méthodes De Synthèse
TBHP is synthesized through a multi-step process that involves the reaction of tert-butylamine, 3-chlorobenzaldehyde, and 2-mercaptobenzothiazole. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide.
Applications De Recherche Scientifique
TBHP has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. TBHP has also been shown to inhibit the activity of certain enzymes that play a role in the development of diseases such as Alzheimer's and Parkinson's. Additionally, TBHP has been studied for its potential as a drug delivery system due to its ability to penetrate cell membranes.
Propriétés
Numéro CAS |
5086-68-0 |
|---|---|
Nom du produit |
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Formule moléculaire |
C20H23ClN2OS |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H23ClN2OS/c1-20(2,3)12-7-8-14-15(10-12)25-19-16(14)18(24)22-17(23-19)11-5-4-6-13(21)9-11/h4-6,9,12,17,23H,7-8,10H2,1-3H3,(H,22,24) |
Clé InChI |
LJLZIDAFRNZQGN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)Cl |
SMILES canonique |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



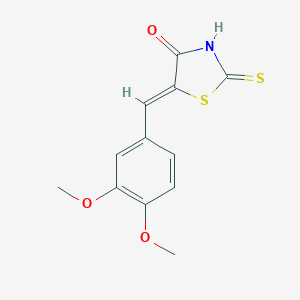
![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
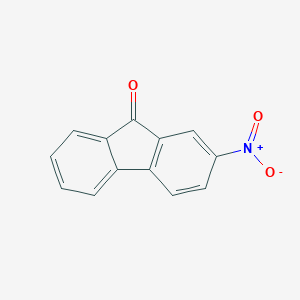
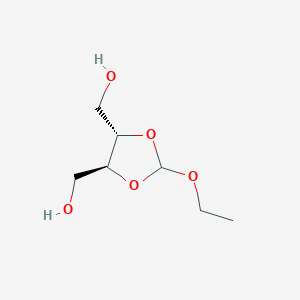
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)

